N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-chlorophenyl)ethanediamide
Description
This compound features a piperidine core with a 1-(4-chlorobenzenesulfonyl) substituent and a 2-ethyl chain terminating in an ethanediamide (oxalamide) group. The oxalamide bridge connects to a 2-chlorophenyl moiety. Its structure combines sulfonamide and dual amide functionalities, which may influence receptor binding, solubility, and metabolic stability.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O4S/c22-15-8-10-17(11-9-15)31(29,30)26-14-4-3-5-16(26)12-13-24-20(27)21(28)25-19-7-2-1-6-18(19)23/h1-2,6-11,16H,3-5,12-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNFDSIZCXTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-chlorophenyl)ethanediamide typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the formation of the piperidine derivative by reacting 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions.
Alkylation: The piperidine derivative is then alkylated with 2-chloroethylamine to introduce the ethyl group.
Coupling Reaction: Finally, the compound is coupled with 2-chlorophenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-chlorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-chlorophenyl)ethanediamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore diverse chemical transformations, leading to new synthetic methodologies.
Biology
In biological research, this compound's ability to interact with various biological targets makes it a candidate for studying biochemical pathways. Its structural characteristics enable it to modulate enzyme activity and influence cellular mechanisms.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications. It may serve as a pharmacophore in drug design, targeting specific receptors or enzymes involved in disease processes.
Industry
Industrially, this compound has applications in developing advanced materials such as polymers and coatings due to its chemical stability and functional versatility. Its properties can be harnessed to create materials with unique characteristics suitable for various applications.
Case Study 1: Drug Development
In a recent study, researchers explored the use of this compound as a lead compound for developing inhibitors targeting specific cancer-related enzymes. The compound demonstrated promising results in vitro, showing significant inhibition of enzyme activity associated with tumor growth.
Case Study 2: Material Science
Another study investigated the application of this compound in creating novel polymeric materials. By incorporating it into polymer matrices, researchers achieved enhanced thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences
Key Observations:
- Piperidine Substitution: Unlike W-15 and thiofentanyl (4-piperidinyl), the target compound has a 2-piperidinyl substitution , which may alter receptor selectivity .
- Sulfonamide vs.
- Ethanediamide Bridge: The oxalamide group (vs. single amides in analogs) introduces additional hydrogen-bonding capacity, possibly improving target engagement .
Table 2: Inferred Properties Based on Structural Analogs
Key Findings:
- Sulfonamide Advantage: The 4-chlorobenzenesulfonyl group may confer resistance to hydrolysis compared to esters (e.g., ethyl acetates in ) .
- Synthetic Challenges: The ethanediamide bridge requires precise coupling, as seen in oxalamide syntheses (), which often involve activated carbonyl intermediates .
Structure-Activity Relationship (SAR) Highlights
- Chlorophenyl Positioning: The 2-chlorophenyl group (vs. 4-chloro in W-18) may sterically hinder off-target interactions, improving selectivity .
- Piperidine Substitution: 2-Piperidinyl derivatives (target) vs. 4-piperidinyl (fentanyl analogs) likely exhibit distinct binding modes at opioid receptors .
- Sulfonyl vs. Alkyl Groups: The sulfonyl group’s electron-withdrawing nature may enhance binding to polar receptor pockets compared to alkyl chains in thiofentanyl .
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-chlorophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety. Its molecular formula is , and it has a molecular weight of approximately 393.91 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine structure allows for effective binding, while the chlorobenzenesulfonyl moiety may increase the compound's stability and reactivity in biological systems.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Antibacterial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-negative bacteria. For example, compounds structurally related to this compound have shown moderate to strong inhibition against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, P. aeruginosa |
| Similar Derivatives | Strong | S. aureus, K. pneumoniae |
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties through the modulation of cell cycle regulators and apoptosis pathways. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Intermediate : Reaction of piperidine with 4-chlorobenzenesulfonyl chloride.
- Amidation : Coupling the sulfonamide intermediate with 2-chlorophenyletanediamide under suitable conditions.
This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility for further modifications.
Study 1: Antibacterial Screening
A recent study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results showed that the compound exhibited significant activity against E. coli and Pseudomonas aeruginosa, highlighting its potential as a lead compound for antibiotic development .
Study 2: Cytotoxicity Assay
In another investigation, the cytotoxic effects of this compound were tested on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that it could effectively induce apoptosis at certain concentrations, suggesting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
